2-Aminobenzo[d]thiazol-6-ol hydrochloride
Overview
Description
2-Aminobenzo[d]thiazol-6-ol hydrochloride, also known as ABTOH, is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. It is a white crystalline powder that is soluble in water and ethanol. It has antimicrobial, antioxidant, and anticancer properties and may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives, which include 2-Aminobenzo[d]thiazol-6-ol hydrochloride, has been a subject of interest in recent years . The synthesis methods include both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis
The molecular formula of 2-Aminobenzo[d]thiazol-6-ol hydrochloride is C7H7ClN2OS . Its molecular weight is 202.66 g/mol . The IUPAC name is 2-amino-1,3-benzothiazol-6-ol hydrochloride .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . These reactions often involve the use of 2-aminobenzothiazole as a starting material in the synthesis of biologically active compounds . The reactions are often carried out in the context of the concept of green synthesis, using water as a nontoxic and widely available solvent .Physical And Chemical Properties Analysis
2-Aminobenzo[d]thiazol-6-ol hydrochloride is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 202.66 g/mol . The compound is stored at 2-8°C .Scientific Research Applications
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Organic Chemistry and Medicinal Chemistry
- This compound could potentially be used in the synthesis of biologically active compounds . Benzothiazoles (BTAs), which include 2-aminobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds .
- The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis. One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
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Pharmacology
- Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .
- BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
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Green Chemistry
- In a number of recent studies, the synthesis of BTA derivatives was carried out in the context of the concept of green synthesis . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They have a number of advantages: they are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .
properties
IUPAC Name |
2-amino-1,3-benzothiazol-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQGGLVKPGDBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613387 | |
Record name | 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzo[d]thiazol-6-ol hydrochloride | |
CAS RN |
26278-78-4 | |
Record name | 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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